

# indole-3-glycerol phosphate synthase (IGPS) enzyme

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## Compound Focus: 1-C-(Indol-3-yl)glycerol 3-phosphate

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## IGPS Enzyme Overview and Catalytic Mechanism

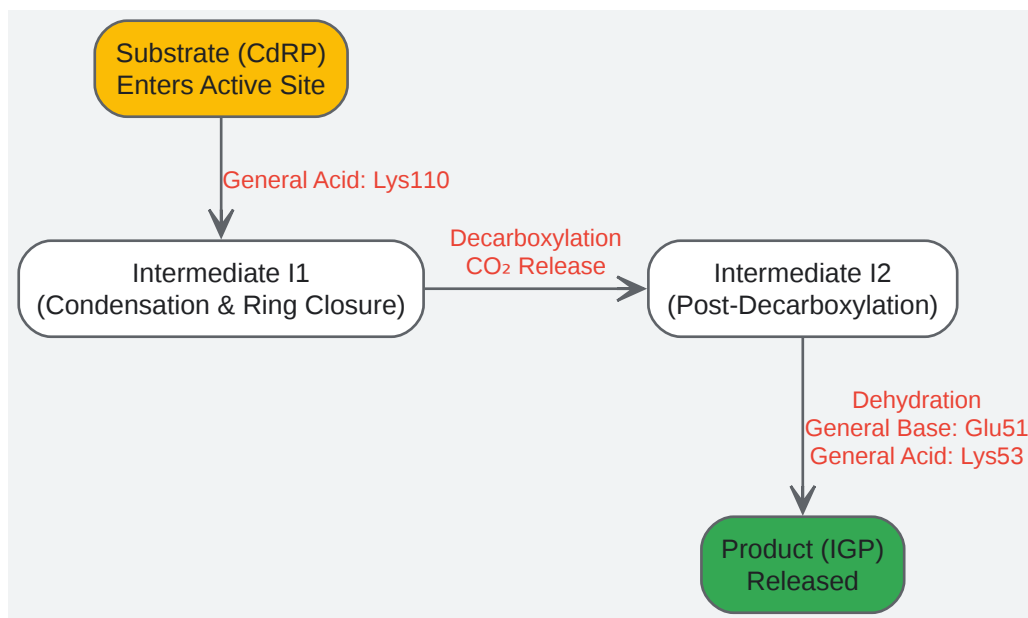
Indole-3-glycerol phosphate synthase (IGPS; EC 4.1.1.48) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP) [1] [2] [3]. This reaction involves a ring closure and decarboxylation, forming the indole ring system.

The generally accepted mechanism proceeds through multiple steps [1] [2]:

- **Condensation and Ring Closure:** Initiated by a nucleophilic attack, leading to the formation of the pyrrole ring of indole.
- **Decarboxylation:** Elimination of carbon dioxide restores aromaticity.
- **Dehydration:** Final step yielding the product IGP.

Despite its classification as a carboxy-lyase, recent studies on *Pseudomonas aeruginosa* IGPS (PaIGPS) demonstrate that the enzyme possesses weak promiscuous activity on the decarboxylated substrate analog (PAdRP), indicating that decarboxylation is not an absolutely essential step, though it drastically enhances the reaction rate [1].

The diagram below illustrates the key catalytic steps and residues.



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Figure 1: Proposed catalytic mechanism of IGPS, highlighting key steps and catalytic residues.

## Key Catalytic Residues and Functional Role

Residue ( <i>S. solfataricus</i> numbering)	Proposed Functional Role(s)
Lys110	General acid in the ring closure step [2].
Glu51	General base in the dehydration step [2].
Lys53	General acid in the dehydration step [2].
Glu159	Proposed to stabilize and activate the intermediate for ring closure [2].
Asn180 & Ser211	Part of a Ser-Asn-Glu triad suggested to modulate the active site environment [2].

## Comparative Kinetics and Structural Properties

IGPS enzymes from different organisms show significant variation in their kinetic parameters, reflecting adaptations to specific environmental niches and physiological requirements [4].

Organism	KM for CdRP ( $\mu\text{M}$ )	kcat ( $\text{s}^{-1}$ )	kcat/KM ( $\mu\text{M}^{-1}\text{s}^{-1}$ )	Reference
<i>Mycobacterium tuberculosis</i> (MtIGPS)	55	0.16	0.0029	[4]
<i>Pseudomonas aeruginosa</i> (PaIGPS)	11.3	11.1	~0.98	[1] [4]
<i>Escherichia coli</i> (EcIGPS)	0.3	2.7	9.0	[4]
<i>Sulfolobus solfataricus</i> (SsIGPS)	0.085	0.11	1.29	[4]
<i>Thermotoga maritima</i> (TmIGPS)	0.006	0.11	18.3	[4]

### Structural Insights:

- **Conserved Fold:** IGPS typically adopts a **( $\beta\alpha$ )8-barrel (TIM barrel)** fold, often with an N-terminal helical extension that forms a lid over the active site and is critical for substrate binding [1] [4].
- **Conformational Flexibility:** Loop regions, particularly the flexible  **$\beta\alpha$ -loop 1**, are essential for catalysis, likely guiding necessary conformational rearrangements during the reaction [1]. A structure of PaIGPS with a non-reactive substrate analog also revealed a previously unobserved conformation closer to the reactive state [1] [5].
- **Variants:** In some bacteria like *E. coli*, IGPS is the N-terminal domain of a bifunctional enzyme also possessing **phosphoribosylanthranilate isomerase (PRAI)** activity. In fungi, it can be part of a trifunctional enzyme [2] [3].

## IGPS as a Drug Target in *Mycobacterium tuberculosis*

The tryptophan biosynthesis pathway is essential for the survival of *M. tuberculosis* (Mtb), especially under host immune stress, making IGPS a validated and attractive drug target [4].

- **Essentiality:** Mtb overexpresses tryptophan synthesis genes during an immune response. Inhibiting IGPS compromises bacterial fitness, aiding host CD4 T-cells in combating infection [4].

- **Selectivity Advantage:** No human homolog of IGPS is known, minimizing the risk of off-target effects in drug therapy [4].

#### Recent Mechanistic and Inhibition Studies:

- **Residue E168:** In MtIGPS, Glu168 is a catalytically critical residue. The E168D mutant shows a 480-fold reduction in activity, suggesting its role in stabilizing a positively charged intermediate or acting as a catalytic base in the dehydration step [6].
- **Rate-Limiting Step:** For MtIGPS, the rate-limiting step at moderate temperatures is the **chemical conversion ( $k_2$ ) of CdRP to IGP**, potentially involving proton transfer. This knowledge is crucial for designing mechanism-based inhibitors [6].

## Key Experimental Protocols for IGPS Studies

### 1. Steady-State Kinetics Assay

- **Principle:** Monitor the continuous formation of IGP, which absorbs light at 278 nm [4].
- **Method:** Assay mixtures containing purified IGPS are incubated with varying concentrations of CdRP substrate in a suitable buffer. The initial rate of increase in absorbance at 278 nm is measured using a spectrophotometer. Data are fit to the Michaelis-Menten equation to determine  $K_M$  and  $k_{cat}$  [4].
- **Note:** CdRP is not commercially available and must be synthesized enzymatically, with purity being a critical factor for accurate  $K_M$  determination [4].

### 2. Discontinuous Assay for Promiscuous Activity

- **Application:** Detect weak activity on non-native substrates, like the decarboxylated analog PAdRP [1].
- **Method:** Reactions containing IGPS and PAdRP are incubated for extended periods. Aliquots are removed at time intervals, and the reaction is quenched. The low levels of IGP produced are quantified using highly sensitive analytical methods, such as coupling the reaction to another enzyme that consumes IGP and monitoring that reaction spectroscopically [1].

### 3. Stopped-Flow Kinetics

- **Objective:** Distinguish between the chemical step ( $k_2$ ) and the overall turnover ( $k_{cat}$ ) to identify the rate-limiting step [6].
- **Method:** Rapidly mix equal volumes of enzyme and substrate solutions in a stopped-flow instrument. Monitor the change in fluorescence intensity over a very short time scale (milliseconds) under single-turnover conditions to obtain  $k_2$ . Compare this with  $k_{cat}$  from multiple-turnover experiments. A similar  $k_2$  and  $k_{cat}$  indicates a chemical step is rate-limiting [6].

#### 4. Solvent Kinetic Isotope Effect (SKIE) Studies

- **Purpose:** Investigate if proton transfer is involved in the rate-limiting step [6].
- **Method:** Measure the enzyme's catalytic activity (k<sub>cat</sub>) in buffers prepared with H<sub>2</sub>O versus D<sub>2</sub>O. A significant reduction in the rate in D<sub>2</sub>O (a SKIE) suggests that proton transfer is part of the rate-limiting chemical step [6].

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